molecular formula C5H2ClN3S B13704740 2-Chloro-4-isothiocyanatopyrimidine

2-Chloro-4-isothiocyanatopyrimidine

Cat. No.: B13704740
M. Wt: 171.61 g/mol
InChI Key: SHTBRRQLVJKHPR-UHFFFAOYSA-N
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Description

2-Chloro-4-isothiocyanatopyrimidine is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isothiocyanatopyrimidine typically involves the reaction of 2-chloropyrimidine with thiophosgene or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group. The reaction conditions often include moderate heating and the use of an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isothiocyanatopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-4-isothiocyanatopyrimidine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound has been shown to bind to DNA through intercalation and groove binding, affecting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isothiocyanatopyrimidine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C5H2ClN3S

Molecular Weight

171.61 g/mol

IUPAC Name

2-chloro-4-isothiocyanatopyrimidine

InChI

InChI=1S/C5H2ClN3S/c6-5-7-2-1-4(9-5)8-3-10/h1-2H

InChI Key

SHTBRRQLVJKHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N=C=S)Cl

Origin of Product

United States

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